Methyl 3-(4-oxocyclohexyl)propanoate
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Overview
Description
Methyl 3-(4-oxocyclohexyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by a cyclohexane ring with a ketone group at the fourth position and a propanoate ester group attached to the third position of the ring. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-oxocyclohexyl)propanoate typically involves the esterification of 3-(4-oxocyclohexyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-oxocyclohexyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(4-carboxycyclohexyl)propanoic acid.
Reduction: Methyl 3-(4-hydroxycyclohexyl)propanoate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-oxocyclohexyl)propanoate is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving esters and ketones.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-oxocyclohexyl)propanoate involves its interaction with various molecular targets and pathways. The ester group can be hydrolyzed by esterases to form the corresponding acid and alcohol. The ketone group can participate in redox reactions, influencing cellular metabolic pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-oxocyclohexyl)propanoate
- Methyl 3-(4-hydroxycyclohexyl)propanoate
- Methyl 3-(4-methoxycyclohexyl)propanoate
Uniqueness
Methyl 3-(4-oxocyclohexyl)propanoate is unique due to the presence of both a ketone and an ester group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its structural features also make it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 3-(4-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C10H16O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h8H,2-7H2,1H3 |
InChI Key |
SBFYUGZTVZMACE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCC(=O)CC1 |
Origin of Product |
United States |
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